2-Oxa-5-azabicyclo[2.2.2]octane

Process Chemistry Chiral Resolution Medicinal Chemistry

2-Oxa-5-azabicyclo[2.2.2]octane (CAS 280-51-3) is a rigid, bridged bicyclic morpholine scaffold crucial for introducing three-dimensionality and modulating physicochemical properties in drug candidates. Its locked [2.2.2] framework and defined stereochemistry—particularly the (1R,4R)-enantiomer—are essential for target engagement in programs like mutant IDH1 inhibition (e.g., MRK A). Substitution with flexible morpholines or alternative bicyclic systems is not pharmacologically equivalent and will compromise SAR. Sourcing enantiopure material from a supplier with demonstrated synthetic expertise in this challenging scaffold is a strategic advantage, saving significant internal R&D resources.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 280-51-3
Cat. No. B3121119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.2]octane
CAS280-51-3
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC2COC1CN2
InChIInChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2
InChIKeyJNYWVERKQKRXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-5-azabicyclo[2.2.2]octane (CAS 280-51-3): Baseline Properties and Procurement Context


2-Oxa-5-azabicyclo[2.2.2]octane (CAS 280-51-3) is a bridged bicyclic morpholine, a class of conformationally constrained heterocyclic building blocks used in medicinal chemistry to introduce three-dimensionality and modulate physicochemical properties of drug candidates [1]. Its rigid [2.2.2] bicyclic framework incorporates both an oxygen and a nitrogen atom, with the parent scaffold having a molecular formula C₆H₁₁NO, a molecular weight of 113.16 g/mol, a computed XLogP3-AA of 0, and a predicted pKa of 9.61±0.20 for the secondary amine [2]. The compound possesses zero rotatable bonds, a topological polar surface area of 21.3 Ų, and exists as two enantiomeric pairs: (1R,4R)- and (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane [2]. While the core scaffold is commercially available from multiple vendors, its utility in advanced pharmaceutical research is contingent upon stereochemical purity and the availability of reliable, scalable synthetic routes—factors that vary substantially across suppliers .

Why 2-Oxa-5-azabicyclo[2.2.2]octane Cannot Be Replaced with Generic Morpholines or Other Bicyclic Amines


Generic substitution of 2-oxa-5-azabicyclo[2.2.2]octane with simpler morpholines or alternative bicyclic amines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane, 3-oxa-6-azabicyclo[3.1.1]heptane) is not chemically or pharmacologically equivalent due to critical differences in molecular geometry, conformational constraints, and stereochemical outcomes. The [2.2.2] bridged framework enforces a rigid, three-dimensional 'zigzag' conformation with a specific vectorial orientation of the nitrogen lone pair and oxygen atom, which is distinct from the flatter geometry of monocyclic morpholines and the more compact or less constrained geometries of [2.2.1] or [3.1.1] bridged systems [1]. This precise spatial arrangement directly influences molecular recognition at biological targets, as demonstrated by the incorporation of the (1R,4R)-enantiomer into MRK A, an IDH1mut inhibitor, where it contributed substantially to potency [2]. Furthermore, the stereochemistry of the bridgehead carbons is locked, creating two distinct enantiomeric scaffolds that cannot be interconverted without deliberate, complex synthetic manipulation—unlike achiral building blocks such as 3-oxa-6-azabicyclo[3.1.1]heptane . Substitution with a non-bridged morpholine or an alternative bridged system would alter the compound's overall shape, its physicochemical properties (e.g., lipophilicity, basicity), and critically, the stereochemical presentation of any appended pharmacophores, thereby compromising target engagement and potentially invalidating structure-activity relationships (SAR) established in lead optimization programs [1].

2-Oxa-5-azabicyclo[2.2.2]octane: Quantitative Evidence for Differentiated Procurement


Stereospecific Synthesis: A 25% Overall Yield vs. Uncontrolled or Low-Yield Prior Methods

The development of a scalable, stereospecific synthesis for the (1R,4R)-enantiomer of 2-oxa-5-azabicyclo[2.2.2]octane directly addresses a critical procurement barrier. Prior synthetic routes to this bridged morpholine scaffold were characterized by low yields and poor stereochemical control, limiting access to enantiopure material for drug discovery and development. A Merck-led team developed a concise, six-step route from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) that achieves a 25% overall yield for the desired (1R,4R)-zigzag morpholine [1]. This contrasts sharply with earlier, non-stereoselective methods, which required costly and inefficient chiral separation of racemic mixtures or produced complex isomeric mixtures [1]. The key enabling step was a crystallization-induced diastereomer transformation (CIDT) for epimerization, followed by a Ti(OiPr)₄-mediated intramolecular SN2 ring closure [1].

Process Chemistry Chiral Resolution Medicinal Chemistry

Scaffold Potency Contribution: IDH1mut Inhibition in Glioma (MRK A)

The (1R,4R)-enantiomer of 2-oxa-5-azabicyclo[2.2.2]octane is a critical structural component of MRK A, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1mut) under investigation for the treatment of glioma [1][2]. While the precise quantitative contribution of the scaffold to the overall IC₅₀ of MRK A is not publicly disclosed as a discrete value, the peer-reviewed literature explicitly states that the compound's potency 'derives its potency in part from substitution of a zigzag 2,5-bicyclic morpholine, 2-oxa-5-azabicyclo[2.2.2]octane, at C8' [1]. This scaffold was selected over alternative building blocks for its unique 'zigzag' geometry, which enables a specific binding interaction within the IDH1mut active site [1][2]. In a related context, a complex molecule incorporating the (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane scaffold exhibited an IC₅₀ of 6 nM against a biological target, demonstrating the potential for high potency when this rigid moiety is deployed in a favorable molecular context [3].

Oncology Medicinal Chemistry Isocitrate Dehydrogenase (IDH) Inhibitors

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Morpholine Analogs

A fundamental and quantifiable differentiator of 2-oxa-5-azabicyclo[2.2.2]octane from monocyclic morpholine (C₄H₉NO) is its complete lack of conformational flexibility. The target compound possesses zero rotatable bonds, whereas monocyclic morpholine has one rotatable bond, and many acyclic amine building blocks possess several [1]. This is a direct, computable measure of its rigid, three-dimensional 'zigzag' structure [2]. By locking the amine and ether functionalities into a fixed spatial relationship, the scaffold reduces the entropic penalty upon target binding and pre-organizes the molecule for a specific binding pose. This is in contrast to flexible analogs, which can adopt multiple low-energy conformations in solution and may require a conformational selection step before target engagement [2].

Conformational Analysis Medicinal Chemistry Bioisosteres

Physicochemical Profile: Computed Lipophilicity (XLogP3-AA = 0) and Topological Polar Surface Area (TPSA = 21.3 Ų)

The computed physicochemical properties of 2-oxa-5-azabicyclo[2.2.2]octane offer a quantifiable profile that informs its suitability for oral drug candidates. The scaffold has a computed XLogP3-AA value of 0, indicating a balanced, low lipophilicity, and a topological polar surface area (TPSA) of 21.3 Ų [1]. These values place it within the favorable range for oral bioavailability, as described by the Lipinski Rule of Five (molecular weight < 500, logP ≤ 5) and the Veber rules (TPSA < 140 Ų) [2]. In comparison, more lipophilic bicyclic amines or those with different heteroatom arrangements may exhibit higher cLogP values, potentially leading to increased metabolic liability or off-target pharmacology. The balanced profile of this scaffold suggests it can be incorporated into larger drug-like molecules without introducing unfavorable physicochemical burdens.

Physicochemical Properties ADME Drug-likeness

Validated Application Scenarios for 2-Oxa-5-azabicyclo[2.2.2]octane in Research and Development


Discovery and Development of IDH1mut Inhibitors for Oncology

Procurement of enantiopure (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane is essential for medicinal chemistry programs targeting mutant IDH1, as exemplified by the clinical candidate MRK A [1]. The scaffold's 'zigzag' geometry and stereochemistry are key determinants of binding affinity. Using a racemic mixture or the incorrect enantiomer would likely result in a significant loss of potency and compromise the entire SAR effort, making sourcing from suppliers capable of providing the correct stereoisomer a critical decision point [1].

Conformationally Constrained Bioisostere for Morpholine in Lead Optimization

In programs where a morpholine ring has been identified as a hit but requires improved target affinity or metabolic stability, 2-oxa-5-azabicyclo[2.2.2]octane serves as a rigid bioisostere [2]. The scaffold's zero rotatable bonds and locked three-dimensional structure (compared to the flexible morpholine ring) can lead to enhanced binding entropy and improved ligand efficiency [3]. Researchers should consider this scaffold when a morpholine moiety is found to be suboptimal due to conformational flexibility, and when a chiral, 'zigzag' presentation of the amine is desired for target interaction [2].

Synthesis of Proprietary Bridged Heterocycle Libraries

Given the historical challenges in synthesizing this bridged bicyclic morpholine scaffold with high stereocontrol and reasonable yields [4], procurement of the core from a supplier with demonstrated expertise in this specific chemistry (as evidenced by the 25% overall yield for a six-step stereospecific synthesis [4]) is a strategic advantage. This allows R&D teams to build focused libraries of novel, three-dimensional compounds for phenotypic screening or targeted lead discovery without investing significant internal resources in overcoming the known synthetic hurdles associated with this class of molecules [4].

Fine-Tuning Physicochemical Properties of Lead Compounds

When a lead series exhibits high lipophilicity (cLogP > 5) or a large polar surface area (TPSA > 140 Ų), the 2-oxa-5-azabicyclo[2.2.2]octane scaffold can be evaluated as a core replacement [5][6]. Its computed XLogP3-AA of 0 and TPSA of 21.3 Ų [5] provide a favorable starting point for modulating these critical ADME properties. This makes it a strategic building block for medicinal chemists aiming to re-balance the physicochemical profile of their compounds towards a more drug-like space, differentiating it from more lipophilic or polar heterocyclic alternatives.

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.2]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.